L-lysyl-L-alanine
Übersicht
Beschreibung
“L-lysyl-L-alanine” is a dipeptide formed by the condensation of L-lysine and L-alanine . L-lysine is an essential amino acid that is a precursor to many proteins . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . L-alanine, also known as α-alanine or simply alanine, is a fundamental amino acid that plays a crucial role in various biological processes .
Synthesis Analysis
In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase (ASD). A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .
Molecular Structure Analysis
The molecular formula of this compound is C12H24N4O4 . The molecular weight is 288.34 g/mol . The detailed computational investigation of the canine lysyl oxidase protein was analyzed in silico with respect to its physicochemical properties, secondary and tertiary structure predictions, and functional analysis .
Chemical Reactions Analysis
The process of protein crosslinking comprises the chemical, enzymatic, or chemoenzymatic formation of new covalent bonds between polypeptides. Transferases, hydrolases, and oxidoreductases can be employed as catalysts for the synthesis of crosslinked proteins . A free-energy profile analysis revealed that the energy barrier for the L-alanine reaction was 9 kcal/mol lower than that of the D-alanine reaction .
Wissenschaftliche Forschungsanwendungen
Biotechnological Production
L-lysyl-L-alanine plays a significant role in biotechnological applications. For instance, in a study focusing on L-Alanine production via microbial fermentation, a thermo-regulated genetic switch was designed for efficient L-alanine production. This switch dynamically controlled the expression of L-alanine dehydrogenase from Geobacillus stearothermophilus, leading to significant improvements in L-alanine yield (Zhou et al., 2015).
Enzymatic Activity and Kinetics
This compound is closely associated with the study of enzyme kinetics and activities. Research on Lysine 2,3-aminomutase (LAM), which catalyzes the interconversion of L-lysine and L-β-lysine, a component of antibiotics, demonstrated that L-alanine reacts as a substrate for LAM, albeit at a significantly lower rate compared to L-lysine (Ruzicka & Frey, 2010).
Structural Studies
This compound is also critical in structural biology studies. For example, the crystal structure of alanine racemase bound with reaction intermediate analogs, including L-alanine, has been determined, providing insights into the enzyme's catalytic mechanism (Watanabe et al., 2002).
Peptide Structure Analysis
The tripeptide L-lysyl-L-lysyl-L-lysine's structure in water has been extensively studied using spectroscopic methods. These studies have implications for understanding the intrinsic structural propensities of amino acids in proteins (Eker et al., 2002).
Amino Acid Misacylation Studies
Research on amino acid misacylation, particularly involving lysyl-tRNA synthetase, has shown that it can catalyze the aminoacylation of tRNALys with alanine, among other amino acids. This study contributes to understanding the enzyme's specificity and editing mechanisms (Jakubowski, 1999).
Conformational Properties
The conformational properties of poly-L-alanine in aqueous solutions have been examined to investigate hydrophobic interactions' influence on the helix-random coil transition. These studies are crucial for understanding peptide behavior in different environments (Ingwall et al., 1968).
Lysine Production Improvement
Efforts to improve L-lysine yield using Corynebacterium glutamicum have been noted, with research showing that modulation of dihydrodipicolinate synthase activity can increase lysine accumulation. This has implications for industrial amino acid production (Eggeling et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Evonik has developed a reliable solution to address the solubility and performance challenges of L-Cysteine based on its dipeptide platform. By coupling two molecules of L-Alanine to a molecule of L-Cystine, cQrex® AC (N,N’-di-L-Alanyl-L-Cystine) was created . Future studies should show if bacteria employ ac(et)yl-L-lysine reader domains, either BRDs or YEATS-domains or unrelated domains, for recruitment of proteins by post-translational lysine ac(et)ylation .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOWRKBDDXQRHC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426662 | |
Record name | CHEBI:61872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17043-71-9 | |
Record name | CHEBI:61872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lysylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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